molecular formula C19H22N2O6S2 B2715745 Methyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate CAS No. 923468-03-5

Methyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate

Cat. No. B2715745
CAS RN: 923468-03-5
M. Wt: 438.51
InChI Key: LVSBRFPOPSOGPH-UHFFFAOYSA-N
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Description

Methyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O6S2 and its molecular weight is 438.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound is part of a broader category of compounds that have been synthesized and characterized for various scientific applications. A relevant example is the study by Bänziger, Klein, and Rihs (2002) on the sulfoxide thermolysis of diastereoisomeric methyl carboxylates, which sheds light on the influence of solvent on regioselectivity in the formation of related compounds (Bänziger, Klein, & Rihs, 2002). This research contributes to understanding the chemical behavior and synthesis pathways that could be relevant for the compound .

Chemical Reactivity and Applications

In a different study, the reactivity of related sulfonamide and piperidine derivatives was explored by Takács et al. (2014), who demonstrated their utility as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions (Takács, Kabak-Solt, Mikle, & Kollár, 2014). This provides insights into the potential catalytic and synthetic applications of compounds with similar functional groups, highlighting the versatility of such molecules in organic synthesis.

Biological Activities

Research into related thiophene carboxylate derivatives has also indicated potential biological activities. Faty, Hussein, and Youssef (2010) synthesized new compounds tested for antimicrobial activity, indicating that derivatives of thiophene carboxylates exhibit promising antibacterial and antifungal properties (Faty, Hussein, & Youssef, 2010). Such findings suggest that the compound , sharing structural similarities, might also possess or contribute to biological activities worth exploring.

Anticancer Potential

Further extending the scope of applications, Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, revealing that some derivatives exhibit strong anticancer activities (Rehman et al., 2018). This suggests that structurally related compounds, including the one of interest, could be valuable in the development of new anticancer therapies.

properties

IUPAC Name

methyl 2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S2/c1-26-14-3-5-15(6-4-14)29(24,25)21-10-7-13(8-11-21)17(22)20-18-16(9-12-28-18)19(23)27-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSBRFPOPSOGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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